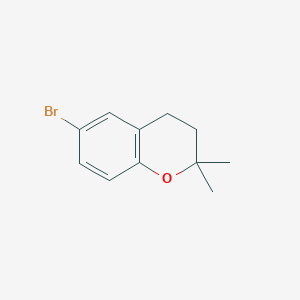
6-Bromo-2,2-dimethylchroman
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Bromo-2,2-dimethylchroman has been reported in several studies. For instance, one study reported the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another study reported the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,2-dimethylchroman has been analyzed in several studies. For instance, one study used density functional theory to study the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital energies of the compound . Another study used X-ray diffraction techniques to characterize the structure of the newly synthesized compound .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2,2-dimethylchroman have been studied. For example, one study reported the action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues, which gave low yields of 4-chlorochromene-3-carbaldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2,2-dimethylchroman include a molecular weight of 255.11 g/mol. Other properties such as refractive index and density have been reported for similar compounds .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Interactions
- A method for synthesizing monomethyltocols and 2,2-dimethylchroman-6-ol models using di-µ-bromobis-(1–3-η-3-alkylbut-2-enylnickel) complexes has been developed, showcasing 6-Bromo-2,2-dimethylchroman's role in complex chemical synthesis processes (Inoue et al., 1974).
- Research into (2,2-dimethylchroman-6-yl)alkanoic acids, which are synthesized derivatives of 6-Bromo-2,2-dimethylchroman, reveals their moderate antigelling properties and potential in the development of antisickling agents (Fatope & Abraham, 1987).
Pharmacological Properties
- Studies on 4,6-Disubstituted 2,2-dimethylchromans, including derivatives of 6-Bromo-2,2-dimethylchroman, indicate their ability to target ATP-sensitive potassium channels, impacting insulin release from pancreatic β-cells and vascular smooth muscle relaxation (Pirotte et al., 2017).
- Research on the reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues has led to new insights into the synthesis of chlorochromenes, showcasing the chemical versatility of 6-Bromo-2,2-dimethylchroman (Brown et al., 1985).
Chemical Synthesis and Applications
- A one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman has been developed, highlighting the efficient and environmentally-friendly approaches to synthesizing derivatives of 6-Bromo-2,2-dimethylchroman (Zhou et al., 2013).
- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a derivative of 6-Bromo-2,2-dimethylchroman, have been extensively studied for its potential in drug synthesis and biological activities (Asheri et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-3,4-dihydrochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPZMALEQZMIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2-dimethylchroman | |
CAS RN |
174894-80-5 | |
| Record name | 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)
![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)
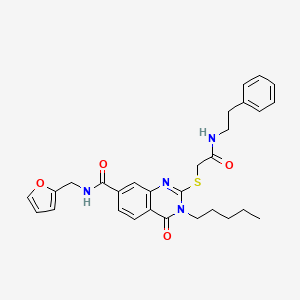
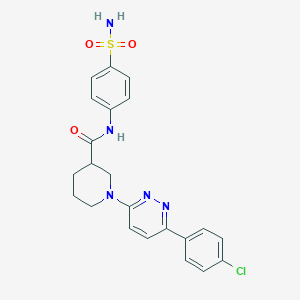
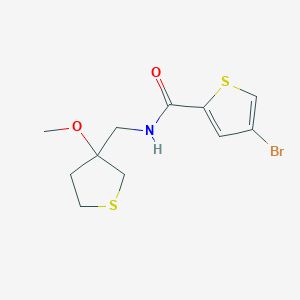
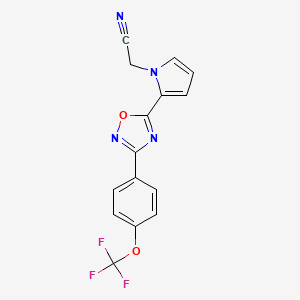
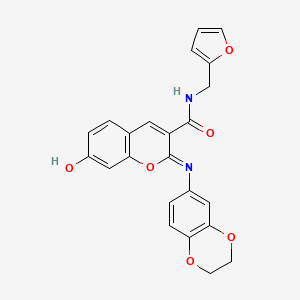

![6-Bromo-7-methyl-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B2559803.png)
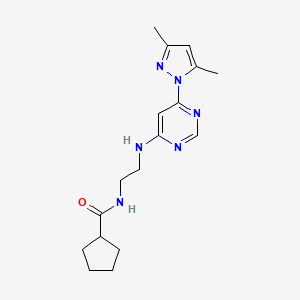
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2559810.png)